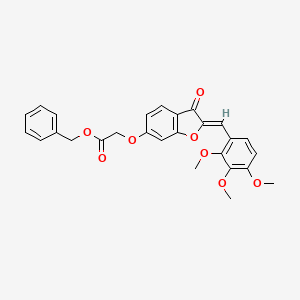

(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a benzylidene substituent at the 2-position of the dihydrobenzofuran core. The Z-configuration denotes the spatial arrangement of the benzylidene group (a 2,3,4-trimethoxy-substituted benzyl moiety) relative to the ketone oxygen at the 3-position. The 6-position of the benzofuran ring is functionalized with a benzyloxyacetate ester. This structural motif is common in bioactive molecules, particularly those targeting inflammation or cancer, as methoxy and benzylidene groups often modulate electronic properties and binding affinities .

Properties

IUPAC Name |

benzyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-30-21-12-9-18(26(31-2)27(21)32-3)13-23-25(29)20-11-10-19(14-22(20)35-23)33-16-24(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b23-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGAXVGOZVYXPX-QRVIBDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The compound features a benzofuran moiety and multiple methoxy groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran : Starting with appropriate phenolic compounds and aldehydes.

- Esterification : Reacting the benzofuran derivative with benzyl alcohol and acetic anhydride.

- Purification : Techniques such as recrystallization and chromatography are used to obtain pure compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

In vitro tests reveal that the compound has antimicrobial activity against a range of bacteria and fungi. The presence of methoxy groups enhances its interaction with microbial membranes.

Cytotoxicity

Research on cancer cell lines indicates that this compound exhibits cytotoxic effects. It induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant potential using DPPH assay.

- Results : The compound showed a significant decrease in DPPH radical concentration compared to control samples.

- : It can be considered a potential natural antioxidant agent.

-

Study on Antimicrobial Effects :

- Objective : To test against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentrations (MICs) were determined; the compound exhibited notable inhibition at low concentrations.

- : Promising candidate for developing new antimicrobial agents.

-

Cytotoxicity Evaluation :

- Objective : To assess effects on HeLa and MCF-7 cell lines.

- Results : IC50 values indicated potent cytotoxicity at micromolar concentrations.

- : Suggests potential for further development in cancer therapy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 146–153 °C |

| Antioxidant Activity | Significant (DPPH assay) |

| Antimicrobial Activity | Effective against bacteria |

| Cytotoxicity (IC50) | Micromolar range |

Comparison with Similar Compounds

Implications :

Ester Group Modifications

The ester group at the 6-position affects solubility and pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.